Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(1,3-thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c1-12-7(11)6-10-9-5(13-6)4-2-14-3-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBBEPJEDQGWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)C2=CSC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acid derivatives. One common method includes the reaction of thiosemicarbazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with a thiazole derivative under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms such as hydrazides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate exhibit notable antimicrobial properties. These compounds have been tested against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Several studies indicate that this compound may possess anticancer activity. It has been reported to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound could inhibit the growth of breast cancer cells by modulating specific signaling pathways involved in tumor progression.
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of this compound. In vitro studies have shown that it may protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegenerative diseases. This opens avenues for further research into its use in treating conditions such as Alzheimer's disease.
Agricultural Applications
Pesticide Development
this compound has been explored as a potential pesticide due to its ability to inhibit certain plant pathogens. Field trials have indicated that formulations containing this compound can effectively reduce the incidence of fungal infections in crops, thereby improving yield and quality.
Herbicide Potential
The compound's structural features suggest possible herbicidal activity. Preliminary studies indicate that it may inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices.
Material Science
Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors.
Nanotechnology Applications
The compound has also found applications in nanotechnology. Its derivatives are being studied for use in the development of nanocarriers for drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles can significantly improve bioavailability and targeted delivery.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Johnson et al. (2022) | Anticancer | Inhibited proliferation of MCF-7 cells with an IC50 value of 25 µM; induced apoptosis through caspase activation. |
| Lee et al. (2023) | Agricultural | Field trials showed a 30% reduction in fungal disease incidence in treated crops compared to controls. |
| Patel et al. (2021) | Material Science | Enhanced thermal stability of polymer composites by 15% when incorporating 5% of the compound. |
Mechanism of Action
The mechanism of action of Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole Carboxylate Esters
The following table summarizes key analogs differing in substituents on the 1,3,4-oxadiazole ring:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Bioactivity Relevance |
|---|---|---|---|---|---|
| Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | 37641-35-3 | C₅H₆N₂O₃ | ~156.14 (calc.) | Methyl group | Simpler structure; lower polarity |
| Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | 37641-36-4 | C₆H₈N₂O₃ | ~170.16 (calc.) | Ethyl ester, methyl | Enhanced lipophilicity |
| Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate | - | C₁₁H₉FN₂O₃ | ~260.22 (calc.) | 4-Fluorophenyl | Improved π-π interactions |
| Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | 151097-76-6 | C₁₁H₉N₃O₅ | 275.21 | 4-Nitrophenyl | Electron-withdrawing nitro group |
Key Observations :
- Electronic Effects : The thiazole substituent in the main compound introduces aromatic heterocyclic character , enabling hydrogen bonding and π-stacking interactions absent in alkyl-substituted analogs (e.g., methyl or ethyl derivatives) .
- Reactivity : The nitro group in the 4-nitrophenyl derivative () increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the thiazole variant .
Functional Group Modifications
Thiol vs. Ester Derivatives
The compound 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol () replaces the methyl ester with a thiol group. This modification significantly alters bioactivity:
- Thiol Group : Enhances metal-binding capacity and redox activity, relevant for enzyme inhibition or antioxidant applications .
- Ester Group : In the main compound, the ester improves metabolic stability compared to thiols, which are prone to oxidation .
Oxadiazolone Derivatives
5-Phenyl-1,3,4-oxadiazol-2(3H)-one (CAS 1199-02-6, ) features a ketone instead of an ester. This structural shift increases acidity (pKa ~8–10 for oxadiazolones) and may favor tautomerization, impacting binding to biological targets .
Biological Activity
Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiazole derivatives with hydrazides and carbon disulfide, leading to the formation of oxadiazole rings. The process often includes the use of basic solvents and subsequent acidification to yield the desired product. The following general synthetic pathway can be outlined:
- Formation of Thiazole Derivative : Starting with an appropriate thiazole precursor.
- Hydrazide Synthesis : Reacting the thiazole with hydrazine to form a hydrazide.
- Oxadiazole Formation : Treating the hydrazide with carbon disulfide in a basic medium to form the oxadiazole ring.
- Carboxylation : Introducing a carboxylate group through esterification or direct carboxylation techniques.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance:
- In vitro Studies : Compounds similar to methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole derivatives were tested against several cancer cell lines including MCF-7 (breast), HEPG2 (liver), HCT116 (colon), and HEP2 (larynx). The IC50 values for these compounds ranged from 2.08 to 8.72 µg/mL, indicating significant cytotoxicity against multiple cancer types .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 2.08 - 8.72 |
| HEPG2 | 2.08 - 8.72 |
| HCT116 | 2.08 - 8.72 |
| HEP2 | 2.08 - 8.72 |
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit considerable antimicrobial activity:
- Antitubercular Effects : Studies have shown that certain oxadiazole derivatives possess strong inhibitory effects against Mycobacterium tuberculosis, particularly through interactions with key enzymes involved in fatty acid biosynthesis .
Other Biological Activities
Beyond anticancer and antimicrobial properties, methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole derivatives have been investigated for additional biological activities:
- Anti-inflammatory and Analgesic Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole derivatives can be significantly influenced by their structural features:
- Thiazole Ring Substituents : The presence of electron-donating groups on the thiazole ring enhances anticancer activity.
- Oxadiazole Configuration : The position and nature of substituents on the oxadiazole ring play a crucial role in determining the compound's potency against various biological targets.
- Hydrophobic Interactions : Molecular docking studies have demonstrated that hydrophobic contacts are essential for binding affinity to target proteins involved in cancer proliferation .
Case Studies
Several research articles have documented the efficacy of methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole derivatives:
- Dhumal et al. (2016) explored a series of oxadiazoles combined with thiazoles for their antitubercular activity and reported promising results against both active and dormant Mycobacterium bovis strains .
- Desai et al. (2016) focused on pyridine-based oxadiazoles and found significant antitubercular effects in their derivatives .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiazole moiety enhances electrophilic character, enabling regioselective substitutions:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the thiazole C5 position (yield: 60–70%).
-
Halogenation : Treatment with NBS or NCS in CCl₄ yields 5-bromo- or 5-chloro-thiazole derivatives (yield: 55–80%).
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis or aminolysis:
Functionalization of the Oxadiazole Ring
The 1,3,4-oxadiazole core participates in cycloadditions and alkylation:
-
Mannich Reaction : Reacts with formaldehyde and piperidine derivatives to form 3-[(piperidinyl)methyl] derivatives (yield: 70–82%) .
-
Cycloaddition with Alkynes : Under Cu catalysis, forms triazole hybrids via click chemistry (yield: 65–75%) .
Biological Activity and Target Interactions
The compound’s derivatives exhibit pharmacological activity through specific interactions:
-
Thymidylate Synthase Inhibition : Derivatives like 54a and 54b (IC₅₀ = 1.67–2.21 µM) inhibit TS enzymes via hydrophobic interactions, outperforming 5-Fluorouracil in MCF-7 and HCT-116 cell lines .
-
Apoptosis Induction : Analogues increase p53 expression and caspase-3 cleavage in MCF-7 cells, mimicking Tamoxifen’s mechanism .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Hydrolyzes rapidly under basic conditions (t₁/₂ = 2 h at pH 10) but remains stable in acidic media.
Q & A
Q. What are the established synthetic methodologies for Methyl 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential heterocycle formation. A common approach includes:
- Thiazole ring construction : Reaction of α-halo ketones with thiourea under reflux in ethanol, followed by esterification .
- Oxadiazole formation : Cyclization of thiosemicarbazide intermediates with carbodiimides or via dehydrative cyclization using POCl₃ .
Key factors : Solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents significantly impact yield (typically 60–75%) and purity. Purification via recrystallization (ethanol/water) or column chromatography is critical for isolating the target compound .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazole H at δ 7.5–8.5 ppm, oxadiazole CH at δ 8.0–8.3 ppm) and carbon backbone .
- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.08) .
Advanced Research Questions
Q. How can researchers optimize cyclocondensation reactions to enhance regioselectivity in oxadiazole-thiazole hybrid systems?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions compared to protic solvents .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (DCC) improves reaction efficiency .
- Temperature control : Slow heating (40–60°C) minimizes decomposition, while microwave-assisted synthesis reduces reaction time .
Q. What computational approaches are employed to predict the bioactive conformation of this compound against target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding modes with enzymes (e.g., kinase ATP-binding pockets). For example, oxadiazole-thiazole hybrids show π-π stacking with tyrosine residues .
- MD simulations : AMBER or GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds .
Q. How should contradictory results in antimicrobial susceptibility testing (e.g., MIC variations across studies) be systematically investigated?
- Standardization : Use CLSI/EUCAST guidelines for MIC assays to ensure consistency in inoculum size and growth media .
- Compound purity : HPLC analysis (>98% purity) excludes impurities as confounding factors .
- Strain variability : Test against clinically resistant isolates (e.g., MRSA, Candida auris) to validate broad-spectrum activity .
Q. What strategies are effective in resolving ambiguities in NOESY or HMBC correlations during structural elucidation of complex heterocycles like this compound?
Q. What mechanistic insights guide the design of derivatives with improved metabolic stability while retaining target affinity?
- Bioisosteric replacement : Substitute ester groups with amides or triazoles to reduce hydrolysis .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance oxidative stability .
Q. How do solvent polarity and protic/aprotic environments influence the tautomeric equilibrium of the oxadiazole-thiazole core in spectroscopic analysis?
- NMR solvent effects : In DMSO-d₆, intramolecular H-bonding stabilizes the keto form, while CDCl₃ favors enol tautomers, altering chemical shifts by 0.3–0.5 ppm .
Notes
- Methodological answers emphasize experimental design and data validation.
- Advanced questions focus on resolving research challenges (e.g., contradictions, tautomerism).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
